

Understanding the Compound: A Profile of 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Dibromo-2,4-dimethylpyridine**

Cat. No.: **B1591026**

[Get Quote](#)

3,5-Dibromo-2,4-dimethylpyridine is a halogenated aromatic heterocycle. While specific toxicological data for this exact isomer may be limited, the presence of two bromine atoms on the pyridine ring, a structure common in pharmaceutical intermediates and agrochemicals, necessitates a cautious approach.^[1] The reactivity of the bromo-substituents makes it a versatile synthetic building block, but also underscores the need for stringent safety measures.

[1]

Table 1: Physicochemical Properties of Structurally Similar Compounds

Property	3,5-Dibromo-2,6-dimethylpyridine	3,5-Dibromo-4-methylpyridine
Molecular Formula	C ₇ H ₇ Br ₂ N ^[2]	C ₆ H ₅ Br ₂ N ^[3]
Molecular Weight	264.94 g/mol ^[2]	250.92 g/mol ^[3]
Appearance	Yellow or light brown solid ^[1]	White to Almost white powder to crystal ^[3]
Melting Point	Not specified	106.0 to 110.0 °C ^[3]
Storage Temperature	0-8 °C ^[1]	Room Temperature (Recommended in a cool and dark place, <15°C) ^[3]

Hazard Identification and Risk Assessment

Based on data from structurally related brominated pyridines, **3,5-Dibromo-2,4-dimethylpyridine** should be treated as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[\[4\]](#)[\[5\]](#)

Table 2: GHS Hazard Classifications for Analogous Compounds

Hazard Statement	Description	Source
H302	Harmful if swallowed	[6]
H315	Causes skin irritation	[4] [5]
H319	Causes serious eye irritation	[4] [5]
H335	May cause respiratory irritation	[4] [5]

The causality behind these hazards lies in the chemical's ability to react with biological macromolecules. Skin and eye contact can lead to localized irritation and inflammation. Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract. Ingestion is also a significant route of exposure that can lead to systemic effects.[\[6\]](#)

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.

Engineering Controls

All work with **3,5-Dibromo-2,4-dimethylpyridine** should be conducted in a well-ventilated laboratory.[\[7\]](#) A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols.[\[7\]](#) Eyewash stations and safety showers must be readily accessible.[\[8\]](#)[\[9\]](#)

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[10][11]

- Eye and Face Protection: Chemical safety goggles are required at all times.[11] A face shield should be worn in situations with a high risk of splashing.[11]
- Skin Protection: A flame-resistant lab coat and full-length pants should be worn.[10] Chemical-resistant gloves are mandatory. Given the nature of halogenated organic compounds, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them after handling the compound.[6]
- Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates is necessary.[8] A full respiratory protection program, including fit testing, should be in place.[10]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and ensuring chemical stability.

Handling

- Work Area: Designate a specific area within the fume hood for handling this compound.
- Dispensing: When weighing or transferring the solid, use tools that minimize dust generation, such as spatulas with anti-static properties.
- Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
- Clothing: Remove any contaminated clothing immediately and launder it separately before reuse.[12]

Storage

- Container: Store in a tightly sealed, clearly labeled container.[13]

- Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[8]
- Segregation: Store away from heat, sparks, and open flames.[14]

Emergency Procedures

A well-rehearsed emergency plan is critical for responding effectively to accidents.

First Aid Measures

- Inhalation: If inhaled, immediately move the person to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
- Skin Contact: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.[13]
- Eye Contact: If the compound enters the eyes, hold the eyelids open and rinse cautiously with water for at least 15 minutes.[4][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
- Ingestion: If swallowed, do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[15]

Spill Response

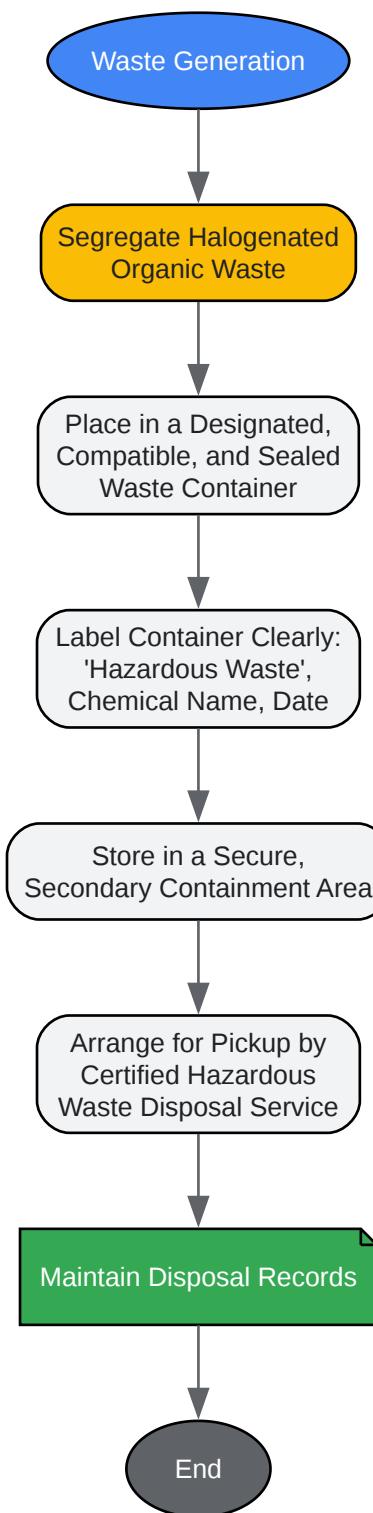
The response to a spill should be dictated by its size and location.[16][17]

[Click to download full resolution via product page](#)

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Protocol:

- Alert and Assess: Immediately alert others in the vicinity. Assess the extent of the spill to determine if it can be managed by lab personnel.[17]
- Evacuate if Necessary: For large spills, evacuate the area and notify your supervisor and the institutional Environmental Health and Safety (EHS) office.[16]
- Secure the Area: If safe to do so, eliminate all ignition sources.[17]
- Don PPE: Wear appropriate PPE, including a respirator if necessary.[18]
- Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels.[17]
- Collection: Carefully scoop the absorbed material into a sealable, labeled hazardous waste container.[19]
- Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[19]
- Reporting: Document the spill and the cleanup procedure as per your institution's policy.[19]


Fire Response

In case of a fire, toxic vapors such as nitrogen oxides, hydrogen bromide, and carbon monoxide may be released.[6]

- Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[20]
- Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]

Disposal Protocol

Proper disposal is a critical final step in the chemical lifecycle to prevent environmental contamination.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-Dibromo-2,6-dimethylpyridine | C7H7Br2N | CID 817217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dibromo-4-methylpyridine | 3430-23-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcicchemicals.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. americanchemistry.com [americanchemistry.com]
- 12. epa.gov [epa.gov]
- 13. fishersci.de [fishersci.de]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. ehs.fiu.edu [ehs.fiu.edu]
- 17. jk-sci.com [jk-sci.com]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]

- To cite this document: BenchChem. [Understanding the Compound: A Profile of 3,5-Dibromo-2,4-dimethylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1591026#safety-handling-and-disposal-of-3-5-dibromo-2-4-dimethylpyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com